

Application Note: Scalable Synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 5-(2-Aminoethyl)-2-hydroxybenzoic acid

CAS No.: 4900-26-9

Cat. No.: B1294108

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Executive Summary

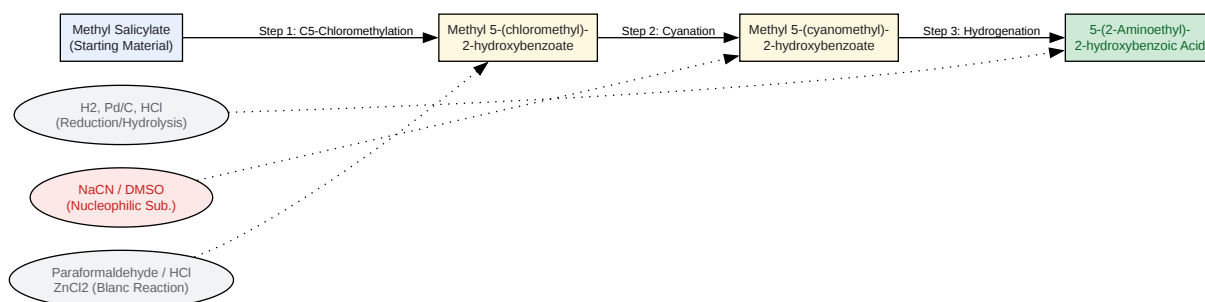
The preparation of **5-(2-Aminoethyl)-2-hydroxybenzoic acid** presents a regioselectivity challenge. Direct alkylation of salicylic acid often yields mixtures of C3 and C5 isomers. This protocol circumvents this by utilizing the para-directing influence of the hydroxyl group (relative to C5) in Methyl Salicylate.

The synthesis proceeds through three distinct stages:

- Regioselective Chloromethylation: Installing a reactive methylene handle at C5.
- Nucleophilic Cyanation: Extending the carbon chain by one unit.
- Catalytic Hydrogenation & Hydrolysis: Converting the nitrile to a primary amine and deprotecting the ester.

Retrosynthetic Pathway & Logic

The following logic map illustrates the transformation flow, highlighting the critical intermediates.



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Figure 1: Strategic synthetic pathway utilizing the Blanc chloromethylation followed by nitrile homologation.

Experimental Protocols

Stage 1: Preparation of Methyl 5-(chloromethyl)-2-hydroxybenzoate

Objective: Install a reactive electrophilic handle at the 5-position. Mechanism: Blanc Chloromethylation (Electrophilic Aromatic Substitution).

Parameter	Specification
Starting Material	Methyl Salicylate (CAS 119-36-8)
Reagents	Paraformaldehyde, Conc. HCl (37%), ZnCl ₂ (anhydrous)
Solvent	Dichloromethane (DCM) or neat
Temperature	35–40 °C
Critical Risk	Formation of bis-chloromethyl ether (carcinogen). Use closed system.

Protocol:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, HCl gas inlet (or dropping funnel for conc. HCl), and a reflux condenser connected to a caustic scrubber.
- Charging: Charge Methyl Salicylate (15.2 g, 100 mmol), Paraformaldehyde (4.5 g, 150 mmol), and anhydrous ZnCl₂ (2.0 g) into the flask. Add 50 mL of DCM.
- Reaction: Bubble dry HCl gas through the mixture OR add Conc. HCl (50 mL) dropwise while heating to 35–40 °C.
 - Note: The reaction is biphasic if using aqueous HCl. Vigorous stirring (800 rpm) is mandatory.
- Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product spot (R_f ~0.6) should appear above the starting material. Reaction time is typically 4–6 hours.
- Workup:
 - Cool to room temperature.[2] Separate the organic layer.[2][3][4][5]
 - Wash organic layer with cold water (2 x 50 mL) and saturated NaHCO₃ (to remove acid traces).
 - Dry over MgSO₄ and concentrate in vacuo.[6]

- Purification: The crude white solid is usually sufficient for the next step. If necessary, recrystallize from Hexane/Chloroform.[1]
 - Yield Target: 75–85%

Stage 2: Synthesis of Methyl 5-(cyanomethyl)-2-hydroxybenzoate

Objective: Extend the carbon chain by one carbon atom. Mechanism: SN2 Nucleophilic Substitution.

Parameter	Specification
Reagents	Sodium Cyanide (NaCN), Potassium Iodide (KI - catalyst)
Solvent	DMSO (dry) or Acetone/Water
Temperature	40–50 °C
Safety	EXTREME DANGER. Cyanide generates HCN gas with acid.

Protocol:

- Safety Prep: Ensure a cyanide antidote kit is available. Work in a high-efficiency fume hood. Bleach bath required for waste.
- Dissolution: Dissolve Methyl 5-(chloromethyl)-2-hydroxybenzoate (10.0 g, 50 mmol) in DMSO (40 mL).
- Addition: Add NaCN (2.9 g, 60 mmol) and a catalytic amount of KI (0.5 g).
 - Process Tip: The reaction is exothermic.[4] Add NaCN in small portions if scaling up.
- Reaction: Stir at 40–50 °C for 3–5 hours.
 - Validation: TLC should show the disappearance of the chloromethyl starting material.

- Quench & Workup:
 - Pour the reaction mixture into 300 mL of ice water. The product usually precipitates as a solid.
 - Filter the solid.[7][8][9]
 - Alternative (if oil forms): Extract with Ethyl Acetate, wash with water (3x to remove DMSO), dry, and concentrate.[1]
- Purification: Recrystallize from Ethanol/Water.
 - Yield Target: 80–90%

Stage 3: Reduction & Hydrolysis to 5-(2-Aminoethyl)-2-hydroxybenzoic Acid

Objective: Convert the nitrile to a primary amine and hydrolyze the ester. Mechanism: Catalytic Hydrogenation followed by Acid Hydrolysis.[8][9][10]

Protocol:

- Hydrogenation (Nitrile -> Amine):
 - Dissolve the nitrile intermediate (5.0 g) in Methanol (50 mL) containing Ammonia (7N in MeOH, 10 mL). Ammonia suppresses secondary amine formation.
 - Add Raney Nickel (approx.[7] 1.0 g, washed with MeOH) or 10% Pd/C (0.5 g).
 - Hydrogenate at 50 psi (3.4 bar) H₂ pressure at room temperature for 6–12 hours.
 - Filter catalyst (Caution: Pyrophoric) through Celite. Concentrate filtrate to obtain Methyl 5-(2-aminoethyl)-2-hydroxybenzoate.
- Hydrolysis (Ester -> Acid):
 - Dissolve the amino-ester in 6M HCl (30 mL).

- Reflux for 2–4 hours.
- Monitoring: HPLC or LC-MS to confirm loss of the methyl ester group.
- Isolation:
 - Cool the solution to 0 °C.
 - Adjust pH to ~4.0–5.0 (the isoelectric point) using 50% NaOH solution carefully.
 - The zwitterionic product, **5-(2-Aminoethyl)-2-hydroxybenzoic acid**, will precipitate.
 - Filter, wash with cold water, and dry under vacuum at 50 °C.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Method	Expected Signal / Observation	Interpretation
1H NMR (DMSO-d6)	δ 2.80 (t, 2H), δ 3.05 (t, 2H)	Ethylene Bridge: Distinct triplets indicate the -CH ₂ CH ₂ -linker intact.
1H NMR (Aromatic)	δ 6.8 (d), δ 7.2 (dd), δ 7.6 (d)	Substitution Pattern: 1,2,5-trisubstituted benzene ring signals.[1]
IR Spectroscopy	~3400 cm ⁻¹ (Broad), ~1650 cm ⁻¹	Functional Groups: NH ₂ /OH stretch and Carboxylate C=O stretch.
LC-MS	[M+H] ⁺ = 182.08 m/z	Mass Confirmation: Matches formula C ₉ H ₁₁ NO ₃ .
Appearance	Off-white to beige powder	High purity crystalline solid.

Critical Safety & Troubleshooting

Cyanide Management

- Never add acid to the Stage 2 reaction mixture; it will generate lethal HCN gas.
- Waste Disposal: All cyanide-contaminated glassware and aqueous waste must be treated with 10% Sodium Hypochlorite (Bleach) at pH >10 for 24 hours before disposal.

Regioselectivity Issues

If the chloromethylation (Stage 1) yields a mixture of C3 and C5 isomers:

- Cause: Temperature too high or insufficient stirring.
- Solution: Lower temperature to 25 °C and increase reaction time. Alternatively, use Methyl 2-methoxybenzoate as the starting material (protecting the phenol) to sterically hinder the C3 position, then deprotect with BBr₃ or HI in the final stage.

References

- Blanc Chloromethylation: Journal of the American Chemical Society. "The Chloromethylation of Salicylic Acid Derivatives." (General reference for Blanc reaction on salicylates).
- Nitrile Reduction Protocols: Molecules. "Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid." (Context for handling 5-substituted salicylates).
- Target Molecule Data: PubChem. "4-(2-aminoethyl)-2-hydroxybenzoic acid (Synonym for target)."^[11]
- Cyanomethylation Precedents: Google Patents. "Preparation method of 5-chloromethyl salicylaldehyde." (Analogous chemistry for C5 functionalization).

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